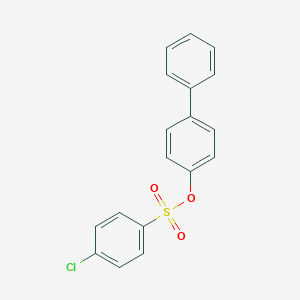

biphenyl-4-yl 4-chlorobenzenesulfonate

Description

Biphenyl-4-yl 4-chlorobenzenesulfonate is a sulfonate ester derivative featuring a biphenyl core substituted with a 4-chlorobenzenesulfonate group. This compound is structurally characterized by a sulfonate ester linkage (-SO₃-) connecting the biphenyl-4-yl moiety to the 4-chlorophenyl group. Its molecular formula is C₁₈H₁₃ClO₃S, with a molecular weight of 344.81 g/mol. Sulfonate esters like this are often utilized in organic synthesis as stable intermediates or prodrugs due to their hydrolytic resistance compared to sulfonyl chlorides .

Properties

Molecular Formula |

C18H13ClO3S |

|---|---|

Molecular Weight |

344.8g/mol |

IUPAC Name |

(4-phenylphenyl) 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C18H13ClO3S/c19-16-8-12-18(13-9-16)23(20,21)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H |

InChI Key |

RBPTUBVRUOCUON-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate typically involves the reaction of biphenyl with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The biphenyl group can undergo oxidation to form biphenyl derivatives, while reduction reactions can lead to the formation of hydrogenated biphenyl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents

Major Products Formed

Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.

Oxidation: Products include biphenyl carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or promoting certain enzymatic activities, leading to alterations in cellular processes. The compound’s sulfonate group can interact with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Sulfonyl Chloride Derivatives

The closest structural analogues are sulfonyl chlorides, which share the biphenyl-sulfonyl backbone but differ in reactivity and application:

Key Differences :

- Reactivity : Sulfonyl chlorides (e.g., 4'-chlorobiphenyl-4-sulfonyl chloride) are highly reactive, making them suitable for nucleophilic substitution reactions. In contrast, biphenyl-4-yl 4-chlorobenzenesulfonate, as a sulfonate ester, is more hydrolytically stable and often employed in drug formulations .

- Electronic Effects : Electron-withdrawing substituents (e.g., -Cl, -F) increase sulfonyl chloride reactivity, whereas electron-donating groups (e.g., -OCH₃) reduce it .

Biphenyl Derivatives with Varied Functional Groups

Biphenyl scaffolds modified with non-sulfonate groups exhibit diverse biological activities:

Structural Influence on Activity :

- Linker Groups: Piperazine-ethanone linkers enhance CNS penetration for antipsychotics, whereas methylammonium groups target ion channels for anticonvulsant effects .

- Substituent Position : 4′-Chloro substitution on biphenyl maximizes steric and electronic interactions with biological targets, as seen in antipsychotic and anticonvulsant derivatives .

Physicochemical and Pharmacokinetic Comparisons

| Property | Biphenyl-4-yl 4-Chlorobenzenesulfonate | 4'-Chlorobiphenyl-4-sulfonyl Chloride | 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 344.81 | 283.16 | 408.91 |

| LogP (Predicted) | ~3.5 | ~3.8 | ~4.2 |

| Solubility | Low in water; soluble in DMSO | Reacts with water; soluble in THF | Moderate in ethanol; low in water |

| Metabolic Stability | High (sulfonate ester resistance) | Low (reactive intermediate) | Moderate (piperazine metabolism) |

Notes:

- The sulfonate ester group in biphenyl-4-yl 4-chlorobenzenesulfonate improves metabolic stability compared to sulfonyl chlorides, making it suitable for prolonged therapeutic action .

- Piperazine-containing derivatives exhibit higher LogP values, correlating with enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.